

# Spectroscopic Profile of Tributyl(pyridin-4-yl)stannane: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-(Tributylstannyl)pyridine

Cat. No.: B055037

[Get Quote](#)

Disclaimer: Direct experimental spectroscopic data for tributyl(pyridin-4-yl)stannane is not readily available in the public domain. The data presented in this document is a predictive analysis based on spectroscopic data of structurally analogous compounds, including tributyl(phenyl)stannane and various 4-substituted pyridines. This guide is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the expected spectroscopic characteristics of the target molecule.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for tributyl(pyridin-4-yl)stannane. These predictions are derived from established trends in organotin and pyridine chemistry.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the tributyl group and the pyridin-4-yl group. The chemical shifts of the butyl protons are anticipated to be similar to those in other tributyltin compounds. The protons on the pyridine ring will exhibit characteristic downfield shifts.

Table 1: Predicted <sup>1</sup>H NMR Data for Tributyl(pyridin-4-yl)stannane

Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H- $\alpha$ (Sn-CH <sub>2</sub> )	1.0 - 1.2	Triplet	~ 7-8
H- $\beta$ , H- $\gamma$ (CH <sub>2</sub> )	1.2 - 1.6	Multiplet	-
H- $\delta$ (CH <sub>3</sub> )	0.8 - 0.9	Triplet	~ 7
H-2, H-6 (Py)	8.5 - 8.7	Doublet	~ 5-6
H-3, H-5 (Py)	7.2 - 7.4	Doublet	~ 5-6

<sup>13</sup>C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will display resonances for the four distinct carbon environments in the tributyl group and the three unique carbons of the pyridin-4-yl ring.

Table 2: Predicted <sup>13</sup>C NMR Data for Tributyl(pyridin-4-yl)stannane

Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C- $\alpha$ (Sn-CH <sub>2</sub> )	10 - 15
C- $\beta$ (CH <sub>2</sub> )	28 - 30
C- $\gamma$ (CH <sub>2</sub> )	27 - 29
C- $\delta$ (CH <sub>3</sub> )	13 - 14
C-4 (Py, C-Sn)	145 - 150
C-3, C-5 (Py)	125 - 130
C-2, C-6 (Py)	148 - 152

<sup>119</sup>Sn NMR (Tin-119 NMR): The <sup>119</sup>Sn NMR chemical shift is a sensitive probe of the coordination environment of the tin atom. For a four-coordinate aryltributylstannane, the chemical shift is expected in the upfield region relative to the standard tetramethyltin.

Table 3: Predicted <sup>119</sup>Sn NMR Data for Tributyl(pyridin-4-yl)stannane

Nucleus	Predicted Chemical Shift ( $\delta$ , ppm)
$^{119}\text{Sn}$	-40 to -60

## Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of the butyl and pyridinyl groups.

Table 4: Predicted Significant IR Absorption Bands for Tributyl(pyridin-4-yl)stannane

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
2950 - 2850	C-H stretching	Butyl group
1590 - 1570	C=C and C=N ring stretching	Pyridine ring
1465 - 1450	C-H bending	Butyl group
~1400	C=C and C=N ring stretching	Pyridine ring
~1000	Ring breathing	Pyridine ring
Below 600	Sn-C stretching	Tributyltin moiety

## Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns involving the loss of butyl groups. The isotopic pattern of tin will be a key feature in identifying tin-containing fragments.

Table 5: Predicted Mass Spectrometry Fragmentation for Tributyl(pyridin-4-yl)stannane

m/z (relative to $^{120}\text{Sn}$ )	Proposed Fragment Ion
369	$[\text{M}]^+$ (Molecular ion)
312	$[\text{M} - \text{C}_4\text{H}_9]^+$ (Loss of a butyl radical)
255	$[\text{M} - 2(\text{C}_4\text{H}_9)]^+$ (Loss of two butyl radicals)
198	$[\text{M} - 3(\text{C}_4\text{H}_9)]^+$ (Loss of three butyl radicals)
197	$[\text{Sn}(\text{C}_5\text{H}_4\text{N})]^+$
57	$[\text{C}_4\text{H}_9]^+$ (Butyl cation)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These should be adapted based on the specific instrumentation and sample characteristics.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of tributyl(pyridin-4-yl)stannane in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{C}_6\text{D}_6$ ). Add a small amount of tetramethylsilane (TMS) as an internal standard for  $^1\text{H}$  and  $^{13}\text{C}$  NMR. For  $^{119}\text{Sn}$  NMR, an external standard of tetramethyltin in a sealed capillary can be used.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
- **$^1\text{H}$  NMR Acquisition:** Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** Use a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-250 ppm) is required. Due to the lower natural abundance and sensitivity of  $^{13}\text{C}$ , a longer acquisition time with more scans will be necessary.
- **$^{119}\text{Sn}$  NMR Acquisition:** A multinuclear probe tuned to the  $^{119}\text{Sn}$  frequency is required. A broad spectral width is recommended initially. A proton-decoupled sequence is typically

used.

## Infrared (IR) Spectroscopy

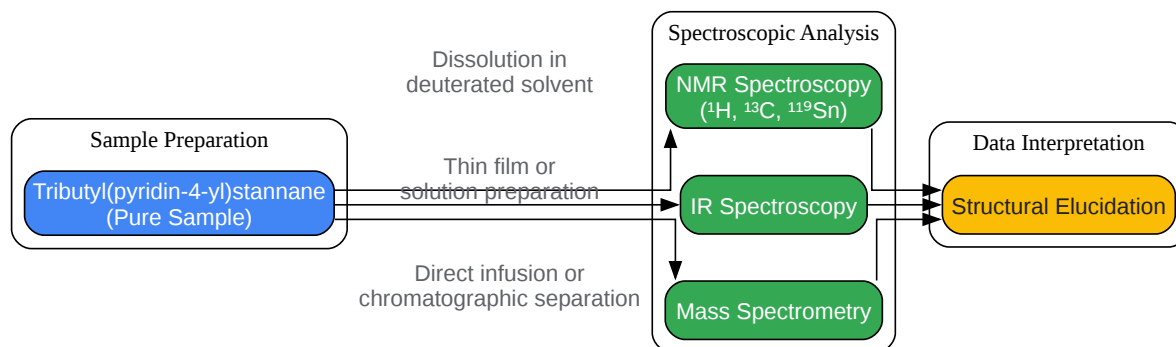
- **Sample Preparation:** For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl<sub>4</sub>) and the spectrum recorded in a solution cell.
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-IR range (typically 4000-400 cm<sup>-1</sup>). A background spectrum of the salt plates or the solvent should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced via direct infusion or through a gas chromatograph (GC) or liquid chromatograph (LC) interface. For a relatively volatile compound like tributyl(pyridin-4-yl)stannane, GC-MS is a suitable technique.
- **Instrumentation:** A mass spectrometer capable of electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI). A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is beneficial for accurate mass measurements.
- **Data Acquisition:** In EI mode, a standard electron energy of 70 eV is typically used. The mass analyzer is scanned over a relevant mass range (e.g., m/z 50-500). The resulting spectrum will show the fragmentation pattern of the molecule.

## Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of tributyl(pyridin-4-yl)stannane.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic characterization of tributyl(pyridin-4-yl)stannane.

- To cite this document: BenchChem. [Spectroscopic Profile of Tributyl(pyridin-4-yl)stannane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b055037#spectroscopic-data-for-tributyl-pyridin-4-yl-stannane-nmr-ir-ms\]](https://www.benchchem.com/product/b055037#spectroscopic-data-for-tributyl-pyridin-4-yl-stannane-nmr-ir-ms)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)